(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. This compound has been extensively studied for its various physical, chemical, and biological properties.
Preparation Methods
The preparation of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step synthetic routes. The synthesis generally starts with the formation of the benzo[b][1,4]dioxin core, followed by the introduction of the piperidin-1-yl group and the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions or continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone can be compared with similar compounds such as:
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanone: Lacks the piperidin-1-yl and hydroxymethyl groups, resulting in different chemical and biological properties.
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(methyl)piperidin-1-yl)methanone: Contains a methyl group instead of a hydroxymethyl group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-9-11-5-3-4-8-16(11)15(18)14-10-19-12-6-1-2-7-13(12)20-14/h1-2,6-7,11,14,17H,3-5,8-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKIKEXAPFQBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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